molecular formula C10H13NO3 B1269552 (S)-3-Amino-3-(3-methoxyphenyl)propanoic acid CAS No. 783300-35-6

(S)-3-Amino-3-(3-methoxyphenyl)propanoic acid

Cat. No. B1269552
Key on ui cas rn: 783300-35-6
M. Wt: 195.21 g/mol
InChI Key: FGMPGCPZEOXEES-VIFPVBQESA-N
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Patent
US06914160B1

Procedure details

A solution of β-amino-3-methoxy-benzenepropanoic acid (WO 0041469) (9.38 g, 52 mmol) in concentrated hydrochloric acid (10 ml) and methanol (115 ml), was heated under reflux for 7 hours, then cooled. The reaction was evaporated under reduced pressure, and the residue partitioned between ethyl acetate (300 ml) and 1N sodium hydroxide solution (300 ml). The layers were separated, and the organic phase evaporated under reduced pressure to afford the title compound as a colourless oil, 8.8 g.
Quantity
9.38 g
Type
reactant
Reaction Step One
Quantity
115 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[CH2:3][C:4]([OH:6])=[O:5].[CH3:15]O>Cl>[NH2:1][CH:2]([C:7]1[CH:12]=[CH:11][CH:10]=[C:9]([O:13][CH3:14])[CH:8]=1)[CH2:3][C:4]([O:6][CH3:15])=[O:5]

Inputs

Step One
Name
Quantity
9.38 g
Type
reactant
Smiles
NC(CC(=O)O)C1=CC(=CC=C1)OC
Name
Quantity
115 mL
Type
reactant
Smiles
CO
Name
Quantity
10 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 7 hours
Duration
7 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
The reaction was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue partitioned between ethyl acetate (300 ml) and 1N sodium hydroxide solution (300 ml)
CUSTOM
Type
CUSTOM
Details
The layers were separated
CUSTOM
Type
CUSTOM
Details
the organic phase evaporated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
NC(CC(=O)OC)C1=CC(=CC=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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